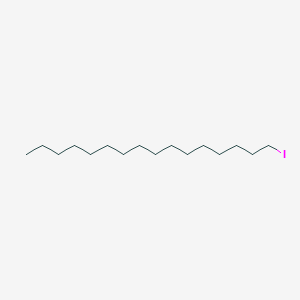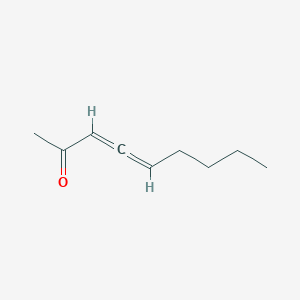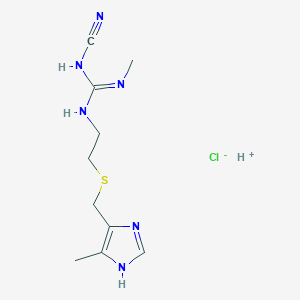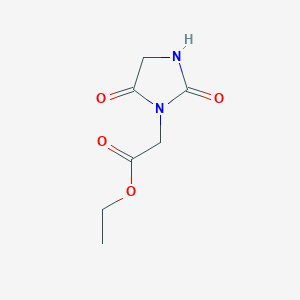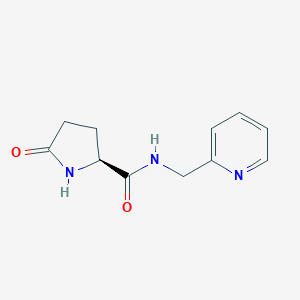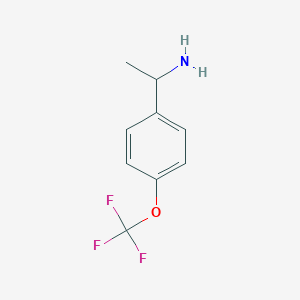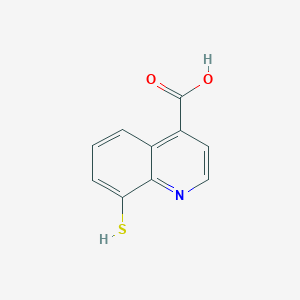
8-Sulfanylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Sulfanylquinoline-4-carboxylic acid (SQCA) is a heterocyclic organic compound that belongs to the quinoline family. It is a yellow solid that is soluble in water and organic solvents. SQCA has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry.
Mecanismo De Acción
The mechanism of action of 8-Sulfanylquinoline-4-carboxylic acid is not fully understood. However, it has been suggested that 8-Sulfanylquinoline-4-carboxylic acid may exert its biological activities by interacting with various molecular targets, such as enzymes, receptors, and ion channels. For example, 8-Sulfanylquinoline-4-carboxylic acid has been reported to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. 8-Sulfanylquinoline-4-carboxylic acid has also been shown to bind to the estrogen receptor and to inhibit its activity. Furthermore, 8-Sulfanylquinoline-4-carboxylic acid has been reported to activate the transient receptor potential cation channel subfamily V member 1, a cation channel that is involved in pain sensation and inflammation.
Efectos Bioquímicos Y Fisiológicos
8-Sulfanylquinoline-4-carboxylic acid has been shown to have various biochemical and physiological effects. For example, 8-Sulfanylquinoline-4-carboxylic acid has been reported to induce the production of reactive oxygen species and to inhibit the activity of antioxidant enzymes. 8-Sulfanylquinoline-4-carboxylic acid has also been shown to induce the expression of heat shock proteins, which are involved in cellular stress response. In addition, 8-Sulfanylquinoline-4-carboxylic acid has been reported to modulate the activity of various signaling pathways, such as the mitogen-activated protein kinase pathway and the nuclear factor-kappa B pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Sulfanylquinoline-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. Moreover, 8-Sulfanylquinoline-4-carboxylic acid has a broad spectrum of biological activities, which makes it a versatile tool for studying various biological processes. However, there are also some limitations to using 8-Sulfanylquinoline-4-carboxylic acid in lab experiments. For example, 8-Sulfanylquinoline-4-carboxylic acid has low solubility in water, which may limit its bioavailability. In addition, 8-Sulfanylquinoline-4-carboxylic acid may exhibit cytotoxicity at high concentrations, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 8-Sulfanylquinoline-4-carboxylic acid. One direction is to investigate the structure-activity relationship of 8-Sulfanylquinoline-4-carboxylic acid and to identify the key structural features that are responsible for its biological activities. Another direction is to explore the potential applications of 8-Sulfanylquinoline-4-carboxylic acid in materials science, such as in the synthesis of metal-organic frameworks and luminescent materials. Furthermore, the development of 8-Sulfanylquinoline-4-carboxylic acid derivatives with improved solubility and bioavailability may enhance its potential as a therapeutic agent. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 8-Sulfanylquinoline-4-carboxylic acid may provide valuable insights into its therapeutic potential.
Métodos De Síntesis
8-Sulfanylquinoline-4-carboxylic acid can be synthesized by various methods, including the reaction between 8-hydroxyquinoline and thiourea in the presence of a catalyst, the reaction between 8-chloroquinoline and thiourea, and the reaction between 8-aminoquinoline and carbon disulfide. The yield and purity of 8-Sulfanylquinoline-4-carboxylic acid can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
8-Sulfanylquinoline-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. 8-Sulfanylquinoline-4-carboxylic acid has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 8-Sulfanylquinoline-4-carboxylic acid has also been reported to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus. In addition, 8-Sulfanylquinoline-4-carboxylic acid has been shown to induce apoptosis in cancer cells and to inhibit the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
121689-24-5 |
|---|---|
Nombre del producto |
8-Sulfanylquinoline-4-carboxylic acid |
Fórmula molecular |
C10H7NO2S |
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
8-sulfanylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-4-5-11-9-6(7)2-1-3-8(9)14/h1-5,14H,(H,12,13) |
Clave InChI |
ZQNSYLKFHZTSKZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C(=C1)S)C(=O)O |
SMILES canónico |
C1=CC2=C(C=CN=C2C(=C1)S)C(=O)O |
Sinónimos |
4-Quinolinecarboxylicacid,8-mercapto-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



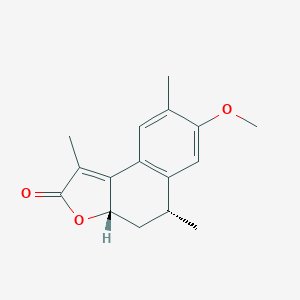
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)
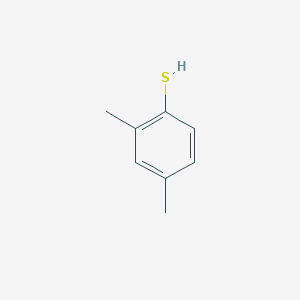
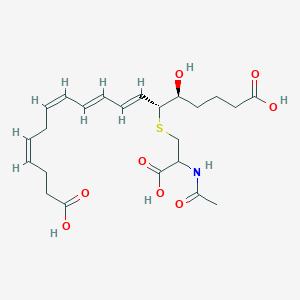
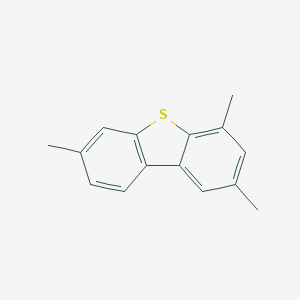

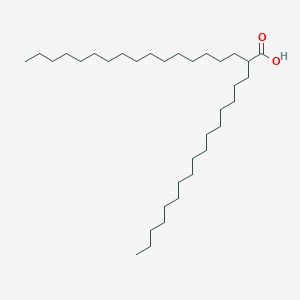
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)
